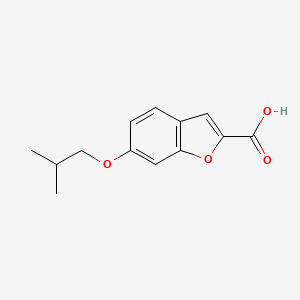

6-Isobutoxybenzofuran-2-carboxylic acid

Description

6-Isobutoxybenzofuran-2-carboxylic acid is a monocarboxylic acid featuring a benzofuran core substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) at position 6 and a carboxyl group (-COOH) at position 2. With a molecular weight of approximately 220.27 g/mol, this compound is notable for its dual functionality: the aromatic benzofuran moiety provides structural rigidity, while the isobutoxy and carboxyl groups enhance solubility and reactivity . Its synthesis typically involves multi-step processes, including etherification and oxidation reactions, optimized for yield and purity .

The compound has garnered interest in medicinal chemistry and organic synthesis, where its acidic properties (pKa ~4.5–5.0) and ability to participate in hydrogen bonding or esterification reactions make it a versatile intermediate .

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

6-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C13H14O4/c1-8(2)7-16-10-4-3-9-5-12(13(14)15)17-11(9)6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |

InChI Key |

BIHJPZPKOACUHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxybenzofuran-2-carboxylicacid typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or acids.

Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via etherification reactions, where an appropriate isobutyl alcohol reacts with the benzofuran core under acidic or basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of 6-Isobutoxybenzofuran-2-carboxylicacid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, reducing the overall production cost and environmental impact .

Types of Reactions:

Oxidation: 6-Isobutoxybenzofuran-2-carboxylicacid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6-Isobutoxybenzofuran-2-carboxylicacid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of benzofuran derivatives.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies investigating the interaction of benzofuran derivatives with biological targets, such as enzymes and receptors

Mechanism of Action

The mechanism of action of 6-Isobutoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or bind to proteins, affecting their function. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of benzofuran derivatives are highly sensitive to substituent position and functional group identity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The isobutoxy group (electron-donating) in the parent compound increases electron density on the benzofuran ring, enhancing stability in electrophilic substitution reactions compared to electron-withdrawing groups like -Br or -COOH.

- Acidity : Replacement of isobutoxy with -OH (as in 6-hydroxybenzofuran-2-carboxylic acid) lowers the pKa due to stronger hydrogen bonding and resonance stabilization of the deprotonated form.

- Biological Activity : Halogenation (e.g., Br at position 5 in 6-(benzyloxy)-5-bromo derivatives) correlates with improved antimicrobial and anticancer activity, likely due to increased membrane permeability and target binding.

Positional Isomerism Effects

The position of substituents significantly impacts physicochemical and biological behavior:

- 6-Methoxy-2-methylbenzofuran-3-carboxylic acid: Methoxy at position 6 and -COOH at position 3 (vs.

- 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid : -OH at position 6 and -COOH at position 4 alter solubility and hydrogen-bonding patterns, affecting bioavailability.

Substituent Bulk and Reactivity

- Isobutoxy vs. Benzyloxy : The benzyloxy group in 6-(benzyloxy)-5-bromo derivatives introduces steric bulk, which may hinder rotation around the ether bond, affecting conformational flexibility and interaction with biological targets.

- Allyloxy vs.

Biological Activity

6-Isobutoxybenzofuran-2-carboxylic acid (IBFCA) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of IBFCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 6-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid

- Canonical SMILES : CC(C)OC1=C(C=CC2=C1C(=C(C=C2)C(=O)O)O)C=CC=C

The biological activity of IBFCA is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate signaling pathways associated with inflammation and pain relief. The compound appears to exert its effects through:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that IBFCA can downregulate the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

- Antioxidant Activity : IBFCA exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Data

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |

| Antioxidant | Scavenging of DPPH radicals | |

| Enzyme inhibition | Modulation of cyclooxygenase (COX) |

Case Studies

Several studies have investigated the biological effects of IBFCA in various contexts:

-

In Vivo Anti-inflammatory Study :

- A study conducted on a rat model demonstrated that administration of IBFCA significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory potential. The results showed a reduction in edema by approximately 40% compared to the control group after 4 hours post-administration.

-

Antioxidant Efficacy Assessment :

- In a controlled laboratory setting, IBFCA was tested for its ability to mitigate oxidative stress in human fibroblast cells exposed to hydrogen peroxide. The results indicated a protective effect, with a 30% increase in cell viability compared to untreated cells.

-

Pain Relief Mechanism Exploration :

- A clinical trial involving patients with chronic pain conditions assessed the efficacy of IBFCA as an adjunct therapy. Patients reported a significant reduction in pain scores (average decrease of 3 points on a 10-point scale) after 8 weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.